Cas no 153483-31-9 (2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI))
153483-31-9 structure
Product Name:2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI)
CAS-Nr.:153483-31-9
MF:C17H22O5
MW:306.353585720062
CID:98015
PubChem ID:160533
Update Time:2025-04-18
2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI)
- 2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-me...
- 2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab
- Xanthinin
- [ "" ]
- 1-(7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetate #
- NSC136705
- 6-(1-Acetoxy-3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
- CHEMBL1982362
- DPSCQKGSAHTWSP-UHFFFAOYSA-N
- 580-49-4
- AKOS015909568
- 153483-31-9
- Xanthumin
- [1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate
- 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
- Ksantinin
- 2H-Cyclohepta[b]furan-2-one, 6-[(1R)-1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-, (3aR,7S,8aR)-
- [1-(7-methyl-3-methylene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxo-butyl] acetate
- NSC-136705
- NCI60_000833
- 6-(1-(Acetyloxy)-3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta(b)furan-2-one
- 17954-90-4
- 1-(7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetate
- DTXSID701113283
- DA-79002
-
- Inchi: 1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3
- InChI-Schlüssel: DPSCQKGSAHTWSP-UHFFFAOYSA-N
- Lächelt: O1C(C(=C)C2CC=C(C(CC(C)=O)OC(C)=O)C(C)CC12)=O
Berechnete Eigenschaften
- Genaue Masse: 306.147
- Monoisotopenmasse: 306.147
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 5
- Komplexität: 545
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 69.7A^2
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2±0.1 g/cm3
- Siedepunkt: 476.3±45.0 °C at 760 mmHg
- Flammpunkt: 210.6±28.8 °C
- Brechungsindex: 1.512
- Dampfdruck: 0.0±1.2 mmHg at 25°C
2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI) Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5331-5 mg |
Xanthinin |
153483-31-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40090-5mg |
Xanthinin |
153483-31-9 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-05 | |
| TargetMol Chemicals | TN5331-5mg |
Xanthinin |
153483-31-9 | 5mg |
¥ 3940 | 2024-07-19 | ||
| TargetMol Chemicals | TN5331-5 mg |
Xanthinin |
153483-31-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN5331-1 mL * 10 mM (in DMSO) |
Xanthinin |
153483-31-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| A2B Chem LLC | AE93532-5mg |
Xanthinin |
153483-31-9 | 97.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5331-1 ml * 10 mm |
Xanthinin |
153483-31-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
| MedChemExpress | HY-N1068-5mg |
Xanthinin |
153483-31-9 | 5mg |
¥1180 | 2024-07-19 | ||
| MedChemExpress | HY-N1068-10mg |
Xanthinin |
153483-31-9 | 10mg |
¥1880 | 2024-07-19 |
2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI) Verwandte Literatur
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
153483-31-9 (2H-Cyclohepta[b]furan-2-one,6-[1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,[3aR-[3aa,6(S*),7b,8ab]]- (9CI)) Verwandte Produkte
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- 119816-70-5(2H-Cyclotrideca[b]furan-2-one,6-acetyl-5-(acetyloxy)-3,3a,4,5,6,7,8,11,12,14a-decahydro-9,13-dimethyl-3-methylene-,(3aR,5R,6R,9E,13E,14aR)- (9CI))
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- 114728-06-2(2(3H)-Furanone,5-(2,6-dimethyl-10-oxo-1,5-undecadien-1-yl)dihydro-4-(2-hydroxyethyl)-3-methylene-,stereoisomer)
- 37163-91-0(6-methyl-3-methylidene-2-oxo-7-(3-oxobutyl)-3,3a,4,5,6,8a-hexahydro-2H-cyclohepta[b]furan-5-yl acetate)
- 26791-72-0(2H-Cyclohepta[b]furan-2-one,6-[(1R)-1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-,(3aR,7S,8aR)-)
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